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molecular formula C7H3ClF2O B147559 2,6-Difluorobenzoyl chloride CAS No. 18063-02-0

2,6-Difluorobenzoyl chloride

Cat. No. B147559
M. Wt: 176.55 g/mol
InChI Key: QRHUZEVERIHEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265428B1

Procedure details

A solution of 2,6-difluorobenzoic acid (1.58 g, 10.0 mmol) and SOCl2 (1.1 ml, 15 mmol) were refluxed at 80° C. for 1 hr. Two drops of DMF were added and reflux continued for 15 min. to dissolve any remaining solid. Excess SOCl2 was evaporated in vacuo to give 2,6-difluorobenzoyl chloride as a light yellow oil.
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4](O)=[O:5].O=S(Cl)[Cl:14]>CN(C=O)C>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]([Cl:14])=[O:5]

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)F
Name
Quantity
1.1 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve any remaining solid
CUSTOM
Type
CUSTOM
Details
Excess SOCl2 was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C(=O)Cl)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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